2-Benzyl-4,6-diphenyl-1,3,5-triazine
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Overview
Description
2-Benzyl-4,6-diphenyl-1,3,5-triazine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields such as agriculture, medicine, and materials science. The structure of this compound consists of a triazine ring substituted with benzyl and phenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4,6-diphenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzylamine with benzaldehyde in the presence of a catalyst to form an intermediate, which then undergoes cyclization with cyanuric chloride to yield the desired triazine compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality triazine compounds .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can produce various substituted triazines with different functional groups .
Scientific Research Applications
2-Benzyl-4,6-diphenyl-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Benzyl-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6-diphenyl-1,3,5-triazine
- 2,4-Diphenyl-6-(2-hydroxy-4-hexyloxyphenyl)-1,3,5-triazine
- 3,3’-(1,4-Phenylene)bis[5,6-diphenyl-1,2,4-triazine]
Uniqueness
2-Benzyl-4,6-diphenyl-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of benzyl and phenyl groups enhances its stability and reactivity compared to other triazine derivatives .
Properties
CAS No. |
13796-93-5 |
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Molecular Formula |
C22H17N3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-benzyl-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C22H17N3/c1-4-10-17(11-5-1)16-20-23-21(18-12-6-2-7-13-18)25-22(24-20)19-14-8-3-9-15-19/h1-15H,16H2 |
InChI Key |
RNFGRHQRDNWHBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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